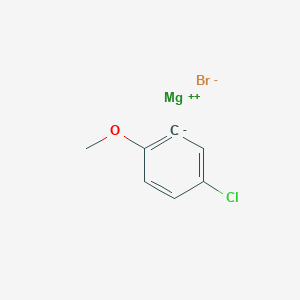

magnesium;1-chloro-4-methoxybenzene-5-ide;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide is a chemical compound with the molecular formula C7H6BrClMgO. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-chloro-4-methoxybenzene-5-ide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide can be synthesized through the reaction of 1-chloro-4-methoxybenzene with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:

- Dissolve 1-chloro-4-methoxybenzene in anhydrous ether.

- Add magnesium turnings to the solution.

- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the magnesium is completely consumed.

- The resulting Grignard reagent is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

- Using large reactors equipped with stirring mechanisms and inert gas purging systems.

- Employing high-purity reagents to ensure the quality of the final product.

- Implementing rigorous purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.

Substitution Reactions: Can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Anhydrous ether, tetrahydrofuran (THF).

Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products Formed

Alcohols: From nucleophilic addition to carbonyl compounds.

Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Material Science: Utilized in the preparation of polymers and advanced materials.

Biological Studies: Investigated for its potential in modifying biomolecules and studying biochemical pathways.

Mechanism of Action

The mechanism of action of magnesium;1-chloro-4-methoxybenzene-5-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles.

Comparison with Similar Compounds

Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide can be compared with other Grignard reagents, such as:

Magnesium;phenylmagnesium bromide: Similar in reactivity but lacks the chloro and methoxy substituents.

Magnesium;1-bromo-4-methoxybenzene-5-ide: Similar but with a bromine atom instead of chlorine.

Magnesium;1-chloro-4-methylbenzene-5-ide: Similar but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and selectivity in various chemical reactions.

Biological Activity

Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide, commonly known as (3-chloro-4-methoxyphenyl)magnesium bromide, is a Grignard reagent that has garnered attention for its potential biological activities. This compound is notable for its ability to facilitate various organic reactions, particularly in the synthesis of alcohols and other organic molecules. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a magnesium atom coordinated with a 1-chloro-4-methoxybenzene group, which significantly influences its reactivity and biological interactions. The presence of the chloro and methoxy substituents enhances lipophilicity and can improve interactions with biological targets, such as enzymes and receptors.

Reactivity and Synthesis

This compound acts as a nucleophile in organic synthesis. It can react with various carbonyl compounds (aldehydes, ketones, esters) to form primary, secondary, or tertiary alcohols containing the 3-chloro-4-methoxyphenyl group. This nucleophilic attack is followed by protonolysis, leading to diverse synthetic pathways that can be tailored for specific biological applications.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | Carbonyl Compounds | Alcohols with 3-chloro-4-methoxyphenyl | Variable |

| Coupling Reaction | Aryl Halides | New Aryl Compounds | Variable |

| Substitution Reactions | Various Electrophiles | Modified Aromatic Compounds | Variable |

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of magnesium-based compounds, particularly those resembling cryptophycins, exhibit significant cytotoxicity against tumor cell lines. Cryptophycins are known for their ability to interact with tubulin, leading to tumor-selective cytotoxicity. The structural similarities suggest that this compound could potentially be developed into antitumor agents .

Case Study: Cryptophycin Derivatives

Cryptophycin derivatives have shown considerable promise in preclinical studies for their ability to inhibit tumor growth in various models. These studies highlight the potential of magnesium-based compounds in developing novel anticancer therapies.

The biological activity of this compound is largely attributed to its ability to form complexes with biomolecules. The methoxy group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The chloro group may act as a hydrogen bond acceptor, facilitating interactions with target proteins or enzymes .

Applications in Drug Development

Given its reactivity and potential biological activities, this compound could serve as a valuable intermediate in drug synthesis. Its ability to modify existing drug scaffolds or create novel compounds opens avenues for therapeutic development.

Properties

Molecular Formula |

C7H6BrClMgO |

|---|---|

Molecular Weight |

245.78 g/mol |

IUPAC Name |

magnesium;1-chloro-4-methoxybenzene-5-ide;bromide |

InChI |

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

XQHICYTZXDCCPP-UHFFFAOYSA-M |

Canonical SMILES |

COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.